molecular formula C20H16O4 B7478872 4-[(4-Phenoxyphenoxy)methyl]benzoic acid

4-[(4-Phenoxyphenoxy)methyl]benzoic acid

Cat. No.: B7478872
M. Wt: 320.3 g/mol
InChI Key: QSJJRXWDQXWYMN-UHFFFAOYSA-N
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Description

4-[(4-Phenoxyphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C20H16O4 It is known for its unique structure, which includes two phenoxy groups attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-[(4-Phenoxyphenoxy)methyl]benzoic acid typically involves the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. This process can be carried out using a catalyst system comprising cobalt salt, with or without manganese salt, in combination with bromide . The reaction conditions usually involve high temperatures and specific solvents to facilitate the nucleophilic substitution and subsequent oxidation steps.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same catalytic systems and reaction conditions but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Phenoxyphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of 4-[(4-Phenoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes, such as matrix metalloproteinases, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Phenoxyphenoxy)methyl]benzoic acid is unique due to its dual phenoxy groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of high-performance polymers and materials, setting it apart from other similar compounds.

Properties

IUPAC Name

4-[(4-phenoxyphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-20(22)16-8-6-15(7-9-16)14-23-17-10-12-19(13-11-17)24-18-4-2-1-3-5-18/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJJRXWDQXWYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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